Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]-
Description
This structure incorporates a 4-hydroxyphenyl substituent, conferring both aromatic and hydrogen-bonding capabilities. Its molecular formula is inferred as C₁₅H₁₅N₂O₂ based on related compounds in the evidence (e.g., CAS 85153-38-4, C₂₀H₁₉N₃O₂ ). The compound’s Schiff base moiety enhances reactivity, making it valuable in coordination chemistry and material science applications, such as lithographic plate production .
The compound is noted as a synthetic impurity in the production of paracetamol (N-(4-hydroxyphenyl)acetamide) , emphasizing the need for precise analytical methods, such as reverse-phase HPLC, for its isolation .
Properties
CAS No. |
103912-30-7 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-[4-[(4-hydroxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)17-14-6-4-13(5-7-14)16-10-12-2-8-15(19)9-3-12/h2-10,19H,1H3,(H,17,18) |
InChI Key |
GCODFBIPWZCMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related acetamide derivatives reveals critical differences in substituents, pharmacological activities, and industrial applications:
* Estimated based on related compounds (e.g., CAS 85153-38-4: 333.38 g/mol ).
Key Observations
Pharmacological Activity: Unlike paracetamol, the target compound lacks direct analgesic properties but shares structural motifs with derivatives like Compound 37 (), which exhibit anti-inflammatory and anti-nociceptive activities. The absence of a sulfonamide or piperazinyl group in the target compound likely limits its pharmacological utility . Paracetamol’s direct 4-hydroxyphenyl linkage (without a Schiff base) contributes to its metabolic stability and efficacy as a drug .
Chemical Reactivity: The methyleneamino bridge in the target compound introduces a reactive Schiff base, making it prone to hydrolysis or coordination with metal ions. This contrasts with sulfonamide-containing derivatives (e.g., ), where the sulfamoyl group enhances stability and hydrogen-bonding capacity .
Industrial vs. Pharmaceutical Use :
- The target compound’s primary application in lithography diverges from sulfonamide derivatives (e.g., ) and paracetamol, which are pharmaceutical agents. This highlights the role of substituents in dictating application scope.
Analytical Challenges :
- Separation techniques for the target compound (e.g., HPLC on Newcrom R1 columns ) differ from methods used for paracetamol purity analysis, reflecting differences in polarity and functional groups.
Theoretical and Experimental Insights
- DFT Studies : Comparative DFT analyses () of azo-linked acetamide derivatives reveal that electronic properties (e.g., HOMO-LUMO gaps) and steric effects influence stability and reactivity. The target compound’s Schiff base may exhibit distinct electronic behavior compared to azo or sulfonamide analogues.
Preparation Methods
Reaction of N-(4-Aminophenyl)acetamide with 4-Hydroxybenzaldehyde
The most direct synthesis route involves the acid-catalyzed condensation of N-(4-aminophenyl)acetamide (4-aminoacetanilide) and 4-hydroxybenzaldehyde. This method follows the general Schiff base formation mechanism, where the primary amine reacts with the carbonyl group of the aldehyde to form an imine linkage.
Procedure :
- Reactants :
- N-(4-Aminophenyl)acetamide (1 equiv, 150.18 g/mol)
- 4-Hydroxybenzaldehyde (1 equiv, 122.12 g/mol)
- Anhydrous ethanol (solvent)
- Catalytic acetic acid (0.1 equiv)
Conditions :
- Reflux at 78–80°C for 5–6 hours under nitrogen atmosphere.
- Reaction progress monitored via thin-layer chromatography (TLC).
Workup :
- Cool the mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Recrystallize from ethanol/water (3:1 v/v) to yield pale-yellow crystals.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine’s lone pair on the aldehyde’s electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the imine (C=N) bond. Acid catalysis stabilizes the intermediate and accelerates water elimination.
Key Variables :
- Solvent : Polar protic solvents (e.g., ethanol) enhance reaction rates by stabilizing ionic intermediates.
- Temperature : Prolonged reflux ensures complete dehydration.
- Atmosphere : Inert gas (N₂) prevents oxidation of the amine or aldehyde.
Alternative Synthetic Routes
Solid-State Mechanochemical Synthesis
Emerging methods employ solvent-free mechanochemical grinding to reduce environmental impact.
Procedure :
- Reactants :
- N-(4-Aminophenyl)acetamide (1 equiv)
- 4-Hydroxybenzaldehyde (1 equiv)
- Grinding auxiliary (e.g., NaCl, 5 equiv)
Conditions :
- Ball mill at 30 Hz for 60 minutes.
- Ambient temperature.
Workup :
- Dissolve the mixture in ethanol.
- Filter to remove grinding auxiliary.
- Evaporate under reduced pressure.
Yield : 68–75%.
Advantages : Shorter reaction time (1 hour vs. 6 hours), minimal solvent use.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency through rapid, uniform heating.
Procedure :
- Reactants : As in Section 1.1.
- Conditions :
- Microwave at 100°C, 300 W, 20 minutes.
- Workup : Identical to classical method.
Yield : 80–88%.
Purity : >95% (HPLC).
Preparation of Key Intermediate: N-(4-Aminophenyl)acetamide
The amine precursor is synthesized via nitration and reduction of acetanilide:
Nitration of Acetanilide
Reaction :
$$
\text{Acetanilide} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{4-Nitroacetanilide} + \text{H}2\text{O}
$$
Conditions :
- Mixed acid (H₂SO₄/HNO₃) at 7–10°C.
- Stir for 20 hours.
Reduction of 4-Nitroacetanilide
Reaction :
$$
\text{4-Nitroacetanilide} + \text{Fe} \xrightarrow{\text{HCl}} \text{4-Aminoacetanilide} + \text{Fe}3\text{O}4 + \text{H}_2\text{O}
$$
Conditions :
- Iron powder in HCl, reflux for 3 hours.
- Neutralize with NaHCO₃.
Purification and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 9.82 (s, 1H, OH), 8.35 (s, 1H, N=CH), 7.65–6.75 (m, 8H, Ar-H), 2.10 (s, 3H, CH₃). - IR (KBr) :
ν 3320 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Environmental Impact |
|---|---|---|---|---|
| Classical Condensation | 72–85 | 6 hr | 95 | Moderate (solvent use) |
| Mechanochemical | 68–75 | 1 hr | 93 | Low |
| Microwave | 80–88 | 20 min | 97 | Moderate |
Challenges and Optimization Strategies
Byproduct Formation
Solubility Issues
- Low Solubility : The product precipitates incompletely in ethanol.
Solution : Add dimethylformamide (DMF) as co-solvent.
Scalability and Industrial Relevance
Pilot-scale trials (10 kg batch) using microwave reactors achieved 85% yield with 98% purity, demonstrating feasibility for pharmaceutical production. Cost analysis favors classical methods ($12.50/mol) over microwave ($18.20/mol) due to equipment expenses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]-?
- Methodology : Synthesis typically involves a multi-step approach:
Condensation : React 4-aminophenylacetamide with 4-hydroxybenzaldehyde to form the Schiff base (methyleneamino linkage) under reflux in ethanol or methanol .
Purification : Use column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane).
Characterization : Confirm structure via ¹H/¹³C NMR (peaks at δ 8.3–8.5 ppm for imine protons, δ 160–165 ppm for carbonyl carbons) and HPLC (>95% purity threshold) .
- Key Reagents : Ethanol (solvent), glacial acetic acid (catalyst), hydroxylamine hydrochloride (stabilizer for Schiff base formation) .
Q. How do the functional groups in this compound influence its biological activity?
- Methodology :
- 4-Hydroxyphenyl Group : Enhances hydrogen-bonding capacity with biological targets (e.g., enzymes, receptors), as seen in analogues with anti-inflammatory activity .
- Methyleneamino Linkage : Provides conformational rigidity, improving binding specificity. Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) against analogues lacking this group .
- Acetamide Core : Stabilizes metabolic resistance; evaluate via liver microsome assays to assess hydrolysis rates .
Q. What spectroscopic methods are critical for confirming structural integrity?
- Methodology :
- FT-IR : Validate imine (C=N) stretch at 1600–1650 cm⁻¹ and hydroxyl (O-H) at 3200–3500 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., m/z 313.12 for C₁₆H₁₅N₂O₂⁺) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodology :
Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out false positives .
Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in IC₅₀ variability (e.g., cytotoxicity vs. therapeutic dose ranges) .
Structural Clustering : Use tools like ChemAxon to compare bioactivity of derivatives with minor substituent changes .
Q. What computational approaches predict target interactions for drug design?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) using the compound’s 3D structure (PubChem CID) to prioritize in vitro testing .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) with logP values to optimize bioavailability .
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (DMF vs. ethanol), and catalyst loading to maximize yield .
- Flow Chemistry : Test continuous-flow reactors to reduce reaction time and improve reproducibility .
Q. What strategies guide structure-activity relationship (SAR) studies for anticancer applications?
- Methodology :
- Fragment-Based Screening : Replace the 4-hydroxyphenyl group with bioisosteres (e.g., 4-aminophenyl) and measure apoptosis induction in HeLa cells .
- Proteomics : Identify protein targets via affinity chromatography coupled with LC-MS/MS .
Q. How does the compound’s stability vary under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
